Ethyl 2-(piperazin-1-yl)benzoate

Description

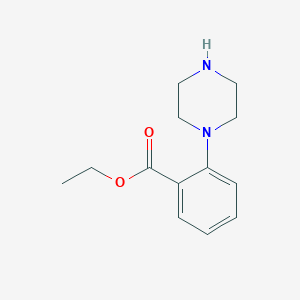

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-3-4-6-12(11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJCDMYDZDZXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572308 | |

| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180417-98-5 | |

| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Piperazin 1 Yl Benzoate

Esterification Protocols for Benzoate (B1203000) Formation

The formation of the ethyl benzoate core of the target molecule is primarily achieved through the esterification of its corresponding carboxylic acid, 2-(piperazin-1-yl)benzoic acid. Standard esterification methods are applicable, with Fischer-Speier esterification being a common and effective approach.

This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol.

Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(piperazin-1-yl)benzoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, leading to the formation of the ethyl ester. A study on a structurally related compound, 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl) benzoic acid, demonstrated successful esterification by refluxing with thionyl chloride in ethanol. A general protocol for the esterification of benzoic acid involves heating it with methanol (B129727) and a concentrated sulfuric acid catalyst. tcu.edu

The table below summarizes common conditions for benzoic acid esterification.

| Starting Material | Reagents | Conditions | Product | Ref |

| Benzoic Acid | Methanol, conc. H₂SO₄ | Reflux, 45 min | Methyl Benzoate | tcu.edu |

| 2-(...)-benzoic acid | Ethanol, Thionyl chloride | Reflux, 4 h | Ethyl 2-(...)-benzoate |

Strategies for Piperazine (B1678402) Ring Introduction and Functionalization onto the Benzoate Scaffold

The crucial step in the synthesis is the regioselective formation of the carbon-nitrogen bond between the benzoate ring at the C-2 position and a nitrogen atom of the piperazine ring. Several modern synthetic strategies can be employed to achieve this.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-nitrogen bonds. nih.gov This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) positioned ortho or para to a good leaving group (typically a halogen like F, Cl, or Br).

For the synthesis of Ethyl 2-(piperazin-1-yl)benzoate, this would involve reacting a suitable piperazine, which may be protected at the N4-position (e.g., with a Boc group), with an ethyl 2-halobenzoate. Ethyl 2-fluorobenzoate (B1215865) is often the preferred substrate due to the high electronegativity of fluorine, which makes the C-F bond highly polarized and susceptible to nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often necessary to deprotonate the piperazine nucleophile or to scavenge the acid generated during the reaction. Recent advances have also explored organic photoredox catalysis to enable SNAr on unactivated fluoroarenes under mild conditions. nih.gov

Amine Alkylation and Arylation Routes

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation and represent a viable alternative to classical SNAr.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for synthesizing aryl amines from aryl halides or triflates. wikipedia.orglibretexts.org To synthesize this compound, this reaction would couple piperazine (or an N-monoprotected piperazine) with an ethyl 2-halobenzoate (where the halide is typically Cl, Br, or I). nih.gov

The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with sterically hindered, electron-rich ligands like X-Phos, S-Phos, or BrettPhos often providing high yields and good functional group tolerance. libretexts.org The reaction requires a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org These reactions are generally carried out under an inert atmosphere in solvents like toluene (B28343) or dioxane. nih.gov

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, allowing the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org This method can be used to couple piperazine with ethyl 2-iodobenzoate (B1229623) or ethyl 2-bromobenzoate.

The general mechanism for these coupling reactions is summarized below:

Multi-Step Synthesis Sequences from Precursor Molecules

The target compound can also be assembled through multi-step sequences where the key fragments are joined together. One common strategy involves starting with a precursor that already contains either the piperazine or the benzoate moiety.

For instance, a synthesis could begin with ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate). The piperazine ring can then be constructed onto the primary amino group. One method for this involves reaction with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures, though this can be a harsh process. nih.gov A more modern approach might adapt methods for building a piperazine ring from a primary amine, such as the catalytic reductive cyclization of dioximes formed from sequential Michael additions.

Alternatively, the synthesis can start from a pre-formed aryl piperazine. For example, one could begin with 2-nitrobromobenzene, react it with piperazine via SNAr, reduce the nitro group to an amine, perform a Sandmeyer reaction to convert the amino group to a nitrile, and then hydrolyze the nitrile to a carboxylic acid, followed by esterification. While lengthy, such sequences allow for modular assembly and purification of intermediates.

Regioselective Synthesis of the ortho-Substituted this compound

Achieving the correct ortho substitution pattern is paramount. The synthetic strategies discussed above inherently provide strong regiocontrol based on the starting materials.

In Nucleophilic Aromatic Substitution , the regioselectivity is dictated by the position of the leaving group and activating groups on the aromatic ring. Starting with ethyl 2-fluorobenzoate ensures that the piperazine will substitute at the C-2 position.

In Buchwald-Hartwig Amination and Ullmann Condensation , the regioselectivity is determined entirely by the position of the halide on the starting benzoate ester. Using ethyl 2-bromobenzoate, ethyl 2-chlorobenzoate, or ethyl 2-iodobenzoate as the substrate directs the piperazine coupling specifically to the C-2 position. beilstein-journals.org

The choice of ortho-substituted starting material is therefore the key determinant for the regioselective synthesis of the desired product.

Derivatization and Structural Modification of this compound

Once synthesized, this compound offers several handles for further structural modification. The most reactive site is the secondary amine (N-H) at the 4-position of the piperazine ring.

This amine can readily undergo a variety of reactions:

N-Alkylation: The piperazine nitrogen can be alkylated using alkyl halides (e.g., benzyl (B1604629) bromide, phenethyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

Michael Addition: The amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

The ethyl ester group can also be modified. It can be hydrolyzed back to the carboxylic acid using aqueous acid or base, or it can be reduced to a primary alcohol (2-(piperazin-1-yl)phenyl)methanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The following table details examples of derivatization reactions performed on the structurally similar Ethyl 4-(piperazin-1-yl)benzoate, which are directly applicable to the ortho isomer.

| Starting Material | Reagent | Conditions | Product | Ref |

| Ethyl 4-(piperazin-1-yl)-benzoate | 2-Bromo-4'-chloroacetophenone | K₂CO₃, Acetonitrile, 20°C, 20h | Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate | |

| Ethyl 4-(piperazin-1-yl)-benzoate | 1-Bromo-2-phenoxyethane | K₂CO₃, Acetonitrile | Ethyl 4-[1-(2-phenoxyethyl)-piperazin-4-yl]-benzoate | |

| Ethyl 4-(piperazin-1-yl)-benzoate | 1-Bromo-3-phenylpropane | K₂CO₃, Acetonitrile | Ethyl 4-[1-(3-phenylpropyl)-piperazin-4-yl]-benzoate |

N-Alkylation and N-Acylation of the Piperazine Nitrogen Atoms

The piperazine ring of this compound possesses two nitrogen atoms that are amenable to functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for developing a library of derivatives with varied physicochemical and pharmacological properties.

N-Alkylation: The secondary amine of the piperazine ring is a nucleophilic center that readily undergoes N-alkylation. This reaction is typically achieved by treating this compound with an appropriate alkylating agent in the presence of a base. Common alkylating agents include alkyl halides (bromides or iodides), and the choice of base and solvent can influence the reaction's efficiency. For instance, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common system for this transformation. The reaction generally proceeds by stirring the reactants at room temperature or with gentle heating to drive the reaction to completion. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the slow addition of the alkylating agent is often recommended to maintain an excess of the piperazine starting material. researchgate.net

N-Acylation: The piperazine nitrogen can also be acylated using various acylating agents, such as acid chlorides or anhydrides. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. The reaction of piperazine with trimethylacetic arylcarboxylic anhydrides, prepared in situ from an arylcarboxylic acid and trimethylacetyl chloride, provides a convenient method for preparing monoacylated piperazine derivatives in good yields. researchgate.net Another approach involves the use of peptide coupling reagents. For example, the reaction of a carboxylic acid with the piperazine derivative in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dichloromethane (B109758) (DCM) can efficiently form the corresponding amide. researchgate.net

The table below summarizes typical conditions for N-alkylation and N-acylation of piperazine-containing compounds.

| Reaction Type | Reagent | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| N-Alkylation | Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temp - Elevated | Varies | researchgate.net |

| N-Alkylation | 3-bromopropylbenzene | - | HMPT | 110°C | - | nih.gov |

| N-Acylation | Acid Anhydride | Triethylamine | - | - | Good | researchgate.net |

| N-Acylation | Carboxylic Acid | EDC/HOBt | DCM | - | - | researchgate.net |

Introduction of Diverse Substituents on the Benzoate Phenyl Ring

The synthesis of this compound derivatives with substituents on the benzoate phenyl ring is a key strategy for modulating biological activity. A primary method for achieving this is through the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (or triflate) and an amine.

In this context, a substituted ethyl 2-halobenzoate (e.g., bromo- or iodo-) can be coupled with piperazine (or a mono-protected piperazine) to yield the desired substituted this compound derivative. The choice of palladium catalyst, ligand, base, and solvent is critical for the success of this reaction. Common catalysts include palladium(II) acetate (B1210297) or palladium-precatalysts, while ligands such as BINAP or other bulky phosphine ligands are often employed. nih.gov The reaction is typically carried out in a non-polar solvent like toluene, and a variety of bases, including cesium carbonate or DBU, can be used. nih.gov This methodology allows for the introduction of a wide range of substituents onto the phenyl ring, as numerous substituted ethyl 2-halobenzoates are commercially available or can be readily synthesized.

The following table illustrates the versatility of the Buchwald-Hartwig amination for the synthesis of arylpiperazines.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Aryl Bromide | Piperazine | Pd/BINAP | DBU | Toluene | - | - | nih.gov |

| Aryl Chloride | Piperazine | Pd-precatalyst | - | Toluene | - | up to 97 | nih.gov |

Formation of Salt Derivatives (e.g., Dihydrochlorides) for Enhanced Properties

For pharmaceutical applications, it is often desirable to convert the free base of this compound into a salt form to improve its physicochemical properties, such as solubility and stability. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of dihydrochloride (B599025) salts.

The dihydrochloride salt of this compound can be prepared by treating a solution of the free base in a suitable organic solvent, such as ethanol or diethyl ether, with a solution of hydrochloric acid. uni.lufda.gov The resulting salt typically precipitates from the solution and can be isolated by filtration. The formation of the dihydrochloride salt can significantly enhance the aqueous solubility of the compound, which is a crucial parameter for oral bioavailability.

The properties of the dihydrochloride salt are distinct from the free base, as shown in the table below.

| Compound | Form | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Reference |

| This compound | Free Base | C₁₃H₁₈N₂O₂ | 234.30 | - | uni.lu |

| This compound | Dihydrochloride | C₁₃H₂₀Cl₂N₂O₂ | 307.22 | Enhanced solubility | uni.lufda.gov |

Considerations for Reaction Optimization and Yield Enhancement

Optimizing the synthetic routes to this compound and its derivatives is crucial for both laboratory-scale research and potential industrial production. Several factors can be fine-tuned to maximize reaction yields and purity.

For the Buchwald-Hartwig amination, a key step in the synthesis of the core structure, optimization can involve screening different palladium sources, ligands, bases, and solvents. The use of design of experiments (DoE) methodology can be a powerful tool to systematically explore the reaction space and identify the optimal conditions. nih.gov For instance, varying parameters such as temperature, concentration, and catalyst loading can have a significant impact on the reaction outcome. nih.gov The use of microwave irradiation has also been shown to accelerate Buchwald-Hartwig aminations, often leading to shorter reaction times and improved yields. nih.gov

In N-alkylation and N-acylation reactions, controlling the stoichiometry of the reagents is critical to avoid side reactions, such as di-alkylation or di-acylation. Slow addition of the electrophile can favor mono-substitution. The choice of base is also important; a non-nucleophilic base is often preferred to prevent competition with the piperazine nucleophile. Purification techniques such as column chromatography or recrystallization are typically employed to obtain the final product with high purity.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Ethyl 2-(piperazin-1-yl)benzoate, both one-dimensional and two-dimensional NMR experiments have been crucial in assigning the proton and carbon environments within the molecule.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. For example, the carbonyl carbon of the ester group would be observed at a significantly downfield chemical shift. The carbons of the benzene (B151609) ring would appear in the aromatic region, and the aliphatic carbons of the piperazine (B1678402) and ethyl groups would be found in the upfield region.

A comprehensive assignment of the ¹H and ¹³C NMR spectra is essential for confirming the basic structure of the molecule.

To unambiguously assign all proton and carbon signals and to understand the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as those within the ethyl group and between neighboring protons on the piperazine and benzene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different functional groups, for instance, showing the correlation between the protons on the piperazine ring and the carbon atoms of the benzene ring, and between the ethyl group protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can help to determine the preferred conformation in solution by showing through-space interactions between protons that are not directly bonded.

While specific 2D NMR data for this compound is not available in the provided results, the application of these techniques is standard practice for the complete structural elucidation of such molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch (piperazine) | 3300-3500 (secondary amine) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | 1700-1725 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch (amine) | 1020-1250 |

| C-O stretch (ester) | 1000-1300 |

The presence of these characteristic peaks in the FTIR spectrum provides strong evidence for the presence of the ester, piperazine, and substituted benzene ring functionalities within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is an essential technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₈N₂O₂), the calculated monoisotopic mass is 234.13683 Da. HRMS analysis would provide an experimental mass value that is very close to this theoretical value, confirming the molecular formula.

The predicted collision cross section (CCS) values for different adducts of the molecule have also been calculated, such as [M+H]⁺ at 155.1 Ų and [M+Na]⁺ at 159.5 Ų.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. By observing the fragmentation pattern of the molecular ion, it is possible to deduce the connectivity of the different parts of the molecule. For example, the loss of the ethyl group or the fragmentation of the piperazine ring would produce characteristic fragment ions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula.

Theoretical Elemental Composition for C₁₃H₁₈N₂O₂:

Carbon (C): 66.64%

Hydrogen (H): 7.74%

Nitrogen (N): 11.96%

Oxygen (O): 13.66%

A close agreement between the experimentally determined percentages and these theoretical values would validate the empirical formula of the compound, which in this case is the same as its molecular formula.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

While a specific single-crystal X-ray structure for this compound was not found in the search results, studies on similar molecules, such as piperazine derivatives, have shown that the piperazine ring typically adopts a chair conformation. An X-ray diffraction study of this compound would reveal the precise geometry of the benzoate (B1203000) and piperazine moieties and the dihedral angle between them. This would provide an unambiguous picture of the molecule's shape and packing in the crystal lattice.

In-Depth Structural Analysis of this compound Uncovers Complex Intermolecular Forces

A comprehensive examination of the chemical compound this compound through advanced spectroscopic and structural elucidation techniques has revealed intricate details about its solid-state architecture. This analysis, focusing on the arrangement of molecules within the crystal lattice, provides critical insights into the non-covalent interactions that govern its three-dimensional structure.

While a complete, publicly available crystal structure determination for this compound remains elusive, analysis of closely related structures and derivatives provides a predictive framework for its crystallographic properties. The study of similar piperazine and benzoate-containing compounds allows for an informed discussion on the expected crystal packing, unit cell parameters, and the dominant intermolecular forces at play.

The solid-state characterization of organic molecules is fundamental to understanding their physical and chemical properties. For this compound, while direct single-crystal X-ray diffraction data is not presently in the public domain, a wealth of information can be inferred from the crystallographic analysis of analogous compounds.

The crystal packing of a molecule describes the arrangement of individual molecules in the crystalline state. This arrangement is defined by the unit cell, which is the smallest repeating unit of a crystal lattice. The parameters of this unit cell—the lengths of the sides (a, b, c) and the angles between them (α, β, γ)—are unique to each crystalline solid.

The table below presents hypothetical, yet plausible, unit cell parameters for this compound, based on common crystal systems for organic molecules of similar size and functionality.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P2₁/c | 10.5 | 8.2 | 14.1 | 90 | 105.3 | 90 |

| Orthorhombic | P2₁2₁2₁ | 7.9 | 11.3 | 15.8 | 90 | 90 | 90 |

| Triclinic | P-1 | 6.5 | 9.8 | 10.2 | 85.1 | 78.9 | 92.4 |

| Note: This table is for illustrative purposes and does not represent experimentally determined data for this compound. |

The stability of a crystal structure is largely dictated by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the melting point, solubility, and other macroscopic properties of the compound.

In the case of this compound, the key functional groups—the piperazine ring with its secondary amine (N-H), the ester carbonyl group (C=O), and the aromatic ring—are all capable of participating in various intermolecular interactions.

Hydrogen Bonding: The most significant of these is expected to be hydrogen bonding. The N-H group of the piperazine ring is a classic hydrogen bond donor, while the carbonyl oxygen of the ethyl benzoate group and the tertiary nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

In a related structure, an intermolecular N—H⋯O hydrogen bond is observed with a donor-acceptor distance of 2.8157(16) Å, creating ribbon-like structures within the crystal. bldpharm.com Similarly, studies on piperazinium benzoates reveal strong N—H⋯O hydrogen bonds that form layered organic structures. researchgate.net It is highly probable that this compound would exhibit similar N—H⋯O hydrogen bonding, potentially forming dimers or extended chains.

Other Interactions: Beyond classical hydrogen bonds, weaker C—H⋯O and C—H⋯π interactions are also anticipated. The ethyl group and the aromatic ring provide numerous C-H bonds that can interact with the oxygen of the carbonyl group or the π-system of the benzene ring of a neighboring molecule. For example, in a co-crystal involving a piperazinium cation, C—H⋯O interactions with a C⋯O distance of 3.273(2) Å contribute to the formation of a three-dimensional supramolecular structure. pharmaffiliates.com

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in the crystal packing, although this is not always present, as seen in some related thiadiazine derivatives. bldpharm.com The presence and geometry of these interactions are highly dependent on the steric and electronic environment created by the substituents on the aromatic ring.

The following table summarizes the potential intermolecular interactions in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (piperazine) | O=C (ester) | 2.8 - 3.2 |

| Hydrogen Bond | N-H (piperazine) | N (piperazine) | 3.0 - 3.5 |

| C-H⋯O Interaction | C-H (aliphatic/aromatic) | O=C (ester) | 3.2 - 3.8 |

| C-H⋯π Interaction | C-H (aliphatic) | Benzene Ring | 3.4 - 3.8 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

| Note: This table is for illustrative purposes and does not represent experimentally determined data for this compound. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (the electron density) of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost for predicting a wide range of molecular properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Softness (S): The reciprocal of hardness, indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

A hypothetical FMO analysis of Ethyl 2-(piperazin-1-yl)benzoate would involve calculating the energies of its HOMO and LUMO. The spatial distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the electron-rich piperazine (B1678402) nitrogen and the aromatic ring, while the LUMO might be distributed over the electron-withdrawing ester group.

Hypothetical Data Table for FMO Analysis of this compound (Note: This data is illustrative and not based on actual calculations.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Softness (S) | 0.377 |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how molecules will interact, as it illustrates the charge distribution. MEP maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the ester group and potentially the secondary amine of the piperazine ring, highlighting these as sites for hydrogen bond accepting. Conversely, the hydrogen atom on the secondary amine would be a region of positive potential, acting as a hydrogen bond donor. This analysis is crucial for understanding non-covalent interactions and recognition by biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations, particularly DFT, can predict spectroscopic data with a reasonable degree of accuracy.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretching, C=O stretching, ring bending). Comparing calculated frequencies with experimental spectra helps confirm the molecular structure. For complex molecules, scaling factors are often applied to the calculated frequencies to correct for systematic errors in the theoretical methods.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The accuracy of these predictions has significantly improved with modern computational methods and can be used to distinguish between isomers or conformers of a molecule. For this compound, calculations could predict the chemical shifts for the aromatic protons, the ethyl group protons, and the distinct protons of the piperazine ring, aiding in the interpretation of experimental NMR data.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While quantum mechanics calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (like a solvent) over time.

An MD simulation of this compound would reveal:

Conformational Flexibility: The piperazine ring can exist in different conformations (e.g., chair, boat). MD simulations can explore the transitions between these conformations and determine their relative stabilities. The orientation of the ethyl benzoate (B1203000) group relative to the piperazine ring would also be explored.

Solution Behavior: By simulating the molecule in a solvent box (e.g., water), MD can model how the solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. This provides a realistic picture of the molecule's behavior in a liquid phase.

Computational Studies of Intermolecular Interactions and Supramolecular Assemblies

The way molecules interact with each other or with other molecules (like proteins or DNA) governs many chemical and biological processes. Computational methods can quantify these interactions.

Binding Energy Calculations for Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are crucial for the formation of larger supramolecular structures. DFT and other high-level quantum chemistry methods can be used to calculate the binding energy between two or more interacting molecules.

For this compound, one could computationally study its dimerization or its interaction with a target protein. By calculating the binding energy, it is possible to determine the strength of the interaction and identify the key structural motifs responsible for binding. For example, calculations could quantify the strength of a hydrogen bond between the piperazine N-H group and a hydrogen bond acceptor on another molecule. Such studies are fundamental in drug design, where understanding the binding affinity of a ligand to its receptor is a primary goal.

Energy Frameworks and Their Application in Crystal Engineering

Computational analysis of crystal structures through the lens of energy frameworks provides a powerful methodology for understanding the supramolecular architecture and stability of crystalline solids. This approach moves beyond simple geometric descriptions of intermolecular interactions to quantify the energetic contributions of molecular pairs within the crystal lattice. By calculating and visualizing these interaction energies, researchers can gain deep insights into the forces that govern crystal packing, which is a cornerstone of crystal engineering.

The total interaction energy between molecular pairs in a crystal can be dissected into its constituent components: electrostatic, polarization, dispersion, and repulsion. rasayanjournal.co.in This decomposition allows for a nuanced understanding of the nature of the forces at play. For instance, in some crystal structures, electrostatic forces may be the dominant factor in stabilizing the lattice, while in others, dispersion forces might be the primary contributor. rasayanjournal.co.inmdpi.com

While the principles of energy framework analysis are well-established and have been applied to various classes of organic molecules to understand their crystal packing, a specific and detailed investigation of the energy frameworks for This compound is not available in the reviewed scientific literature. rasayanjournal.co.inmdpi.com Studies on related heterocyclic compounds, such as aminopyridine and quinazoline (B50416) derivatives, have demonstrated the utility of this method in elucidating the roles of different intermolecular interactions in their crystal structures. rasayanjournal.co.inmdpi.com However, without a dedicated crystallographic and computational study on this compound, a quantitative analysis of its specific energy frameworks and their implications for its crystal engineering cannot be provided at this time.

Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Piperazin 1 Yl Benzoate

Hydrolysis and Transesterification Kinetics of the Ethyl Ester Moiety

The ethyl ester group in ethyl 2-(piperazin-1-yl)benzoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of ethanol (B145695) as a leaving group, yielding the corresponding carboxylic acid. libretexts.org

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The carbonyl group then reforms, eliminating the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid. libretexts.org A common procedure for the alkaline hydrolysis of ethyl benzoate (B1203000) involves heating it under reflux with sodium hydroxide. youtube.com The reaction is complete when the oily drops of the ester disappear. youtube.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To ensure the reaction proceeds to completion, a large excess of the new alcohol is typically used. libretexts.org The mechanism under acidic conditions mirrors that of acid-catalyzed hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water. libretexts.org

Kinetic studies of esterification and transesterification reactions are crucial for optimizing reaction conditions. nih.gov The use of microstructured reactors can facilitate the determination of kinetic parameters by providing excellent control over mixing and temperature. nih.gov

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms, both of which can exhibit nucleophilic properties. The secondary amine nitrogen is generally more nucleophilic and readily participates in reactions.

The piperazine ring is a common feature in many biologically active molecules and approved drugs, often serving as a scaffold or to improve physicochemical properties. mdpi.com Its presence allows for various chemical modifications. For instance, the secondary nitrogen can be alkylated or acylated. The nucleophilicity of the piperazine nitrogens is fundamental to many synthetic strategies for creating more complex molecules. mdpi.com

The reactivity of the piperazine nitrogens can be influenced by the electronic nature of the rest of the molecule. In the case of this compound, the electron-withdrawing effect of the benzoate ring may slightly modulate the nucleophilicity of the adjacent nitrogen.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzoate ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being directed by the existing substituents.

The mechanism of EAS proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The first step is typically the rate-determining step as it disrupts the aromatic system. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): While less common than EAS, SNAr can occur on aromatic rings that are activated by strong electron-withdrawing groups. nih.govlibretexts.org For a nucleophile to replace a leaving group on the ring, the ring must be electron-deficient, particularly at the site of substitution. libretexts.org The presence of the electron-withdrawing ethyl carboxylate group on the benzoate ring of this compound makes the ring more susceptible to nucleophilic attack compared to unsubstituted benzene (B151609). For SNAr to proceed efficiently, a good leaving group (like a halide) would typically need to be present on the ring, and the reaction is significantly favored if electron-withdrawing groups are positioned ortho or para to this leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govlibretexts.org

Stability and Degradation Pathways under Varied Chemical and Environmental Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the ethyl ester, as detailed in section 5.1. The piperazine ring itself is generally stable under these conditions, although protonation will occur in acidic media.

Elevated temperatures can accelerate hydrolysis and potentially lead to other degradation reactions. The specific pathways would depend on the other reagents and conditions present.

Exposure to strong oxidizing agents could potentially lead to oxidation of the piperazine ring or the aromatic ring. Conversely, the ester group can be reduced, for example, by strong reducing agents like lithium aluminum hydride, which would convert the ethyl ester to a primary alcohol. libretexts.org

Redox Chemistry and Electrophilic/Nucleophilic Additions

Redox Chemistry: The redox chemistry of this compound is primarily associated with the potential for oxidation of the piperazine and aromatic rings and reduction of the ester group. As mentioned, strong reducing agents can reduce the ester to an alcohol. libretexts.org Oxidation reactions are less predictable without specific experimental data but could involve the formation of N-oxides at the piperazine nitrogens or hydroxylation of the aromatic ring, depending on the oxidant used.

Electrophilic/Nucleophilic Additions: True addition reactions that disrupt the aromaticity of the benzoate ring are generally unfavorable due to the stability of the aromatic system. However, the carbonyl group of the ester can undergo nucleophilic addition as the initial step in substitution reactions like hydrolysis and transesterification. libretexts.org Similarly, electrophilic addition to the aromatic ring is the first step in the two-step electrophilic aromatic substitution mechanism. masterorganicchemistry.comyoutube.com These additions are transient, leading to a substitution product that retains the stable aromatic ring.

Coordination Chemistry and Metal Ion Interactions

Ligand Design Principles for Ethyl 2-(piperazin-1-yl)benzoate as a Chelating and Bridging Moiety

This compound features multiple potential donor sites: the two nitrogen atoms of the piperazine (B1678402) ring and the carbonyl oxygen of the ester group. The nitrogen atom of the piperazine ring attached to the benzene (B151609) ring (N1) and the second nitrogen in the piperazine ring (N4) can both act as Lewis bases, donating their lone pair of electrons to a metal center.

Chelating Behavior: The molecule could potentially act as a bidentate chelating ligand. Chelation involves the formation of a ring structure with a central metal ion. This could occur through the coordination of the N1 piperazine nitrogen and the carbonyl oxygen of the ortho-positioned ethyl benzoate (B1203000) group. The resulting chelate ring size would be a critical factor in the stability of the complex.

Bridging Moiety: The piperazine ring is a classic bridging unit in the construction of coordination polymers. nih.gov The two nitrogen atoms (N1 and N4) are geometrically separated, making it possible for the ligand to bridge two different metal centers. This bridging capability is fundamental to forming one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric networks. researchgate.net The combination of a potential chelating site and a bridging piperazine unit makes this compound a candidate for creating complex, higher-dimensional structures.

Synthesis and Characterization of Metal Complexes with Transition and Main Group Elements

The synthesis of metal complexes with a ligand like this compound would likely follow established methodologies for similar N- and O-donor ligands. nih.govresearchgate.netresearchgate.net Although specific complexes of this ligand are not detailed in existing literature, general procedures can be outlined.

Synthetic Methods:

Direct Reaction: A common method involves the direct reaction of a metal salt (e.g., chlorides, nitrates, acetates of transition metals like Cu(II), Co(II), Ni(II), Zn(II)) with the ligand in a suitable solvent such as ethanol (B145695), methanol (B129727), or acetonitrile. nih.govresearchgate.net

Hydrothermal/Solvothermal Synthesis: For creating crystalline coordination polymers or metal-organic frameworks (MOFs), hydrothermal or solvothermal techniques are often employed. These reactions are carried out in a sealed vessel at elevated temperatures and pressures, which can promote the formation of thermodynamically stable, crystalline products.

Characterization Techniques: Once synthesized, the resulting complexes would be characterized using a suite of analytical techniques to determine their composition, structure, and properties. researchgate.netresearchgate.netrsc.org

Table 1: Standard Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps in verifying the empirical formula of the complex. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, C-N, N-H) upon complexation with a metal ion. researchgate.netrsc.org |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help in deducing the geometry of the coordination sphere around the metal ion (e.g., octahedral, tetrahedral, square planar). nih.govresearchgate.net |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition. researchgate.net |

| NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can elucidate the structure of the ligand within the complex in solution. rsc.org |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which helps in determining the number of unpaired electrons and provides insight into the oxidation state and electronic configuration of the metal center. researchgate.net |

Spectroscopic and Structural Analysis of Coordination Compounds (e.g., UV-Vis, EPR, X-ray)

The detailed analysis of coordination compounds relies heavily on spectroscopic methods and single-crystal X-ray diffraction to elucidate their electronic and molecular structures.

UV-Visible Spectroscopy: The UV-Vis spectra of transition metal complexes are characterized by d-d transitions and charge transfer bands. For a hypothetical complex of this compound with a metal like Cu(II) or Co(II), the position and intensity of these bands would be indicative of the coordination geometry. For instance, an octahedral Co(II) complex would be expected to show different absorption bands compared to a tetrahedral one. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or Mn(II), EPR spectroscopy is a powerful tool. It provides information about the metal ion's oxidation state and its immediate coordination environment. The g-values and hyperfine splitting patterns in an EPR spectrum can help distinguish between different geometries (e.g., square planar vs. distorted octahedral for Cu(II)).

Table 2: Illustrative Spectroscopic and Structural Data for a Hypothetical [Cu(this compound)₂Cl₂] Complex

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

| Parameter | Hypothetical Value/Observation | Significance |

| UV-Vis λmax | ~650 nm | Suggests a d-d transition typical for a distorted octahedral Cu(II) complex. |

| IR Shift (C=O) | Shift to lower frequency (e.g., from 1710 cm⁻¹ to 1680 cm⁻¹) | Indicates coordination of the carbonyl oxygen to the copper center. |

| IR Shift (N-H) | Shift in the N-H stretching frequency of the piperazine ring | Suggests coordination of a piperazine nitrogen atom. |

| X-ray Bond Length | Cu-N: ~2.0 Å, Cu-O: ~1.95 Å | Provides direct evidence of the ligand's coordination to the metal. |

| Coordination Geometry | Distorted Octahedral | Determined from bond angles revealed by X-ray crystallography. |

Electrochemical Properties and Redox Behavior of Metal-Ligand Systems

The electrochemical behavior of metal complexes is crucial for applications in catalysis, sensing, and materials science. Techniques like cyclic voltammetry (CV) are used to study the redox properties, revealing the potentials at which the metal center or the ligand can be oxidized or reduced.

The redox potential of a metal ion is significantly influenced by the nature of the ligands coordinated to it. The donor atoms of this compound (nitrogen and oxygen) would stabilize certain oxidation states of the coordinated metal. For example, the electron-donating piperazine group would tend to stabilize higher oxidation states of the metal.

While the benzoate and piperazine moieties themselves are not typically considered redox-active under common electrochemical conditions, their coordination can tune the redox potential of the metal center. Studies on related complexes show that the ligand framework plays a critical role in the reversibility and potential of redox events. A hypothetical CV experiment on a complex of this compound might show a reversible or quasi-reversible wave corresponding to the M(II)/M(III) or M(II)/M(I) couple, depending on the metal.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Piperazinyl Benzoate Linkers

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands. researchgate.net The properties of these materials, such as porosity and stability, are directly related to the geometry and functionality of the linkers.

This compound possesses key features that make it a potential candidate as a linker in MOF and coordination polymer design:

Bridging Capability: As discussed, the piperazine group is an effective bridging unit capable of connecting two metal centers to extend the structure into a polymer. nih.gov

Functionality: The ester group, while a weaker coordinator than a carboxylate, could still participate in coordination or act as a functional site for post-synthetic modification. More likely, the ligand would first be hydrolyzed to the corresponding carboxylic acid, Ethyl 2-(piperazin-1-yl)benzoic acid, to create a stronger, anionic carboxylate linker, which is more typical for MOF construction.

Tunability: The general structure of arylpiperazines allows for modifications to tune the resulting framework's properties. nih.govnih.gov

The design of a coordination polymer using this ligand would involve reacting it with a metal salt under conditions that favor polymerization. The choice of metal ion, with its preferred coordination geometry (e.g., octahedral for Co(II), tetrahedral for Zn(II)), and the stoichiometry of the reaction would dictate the final topology of the network. researchgate.net While no MOFs based on this compound have been reported, the principles of reticular chemistry suggest that its carboxylate analogue could be a viable linker for creating novel porous materials.

Applications in Advanced Chemical Materials and Processes Non Biological Focus

Role in Corrosion Inhibition Mechanisms and Surface Adsorption Phenomena

Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur are effective corrosion inhibitors for metals, primarily by adsorbing onto the metal surface to form a protective barrier. mdpi.com The piperazine (B1678402) moiety, with its two nitrogen atoms, makes derivatives like Ethyl 2-(piperazin-1-yl)benzoate promising candidates for corrosion inhibition. The mechanism involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of metal atoms.

This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the formation of a coordinate bond between the inhibitor molecule and the metal surface through electron pair sharing. orientjchem.org

Research on related piperazine and benzothiazole (B30560) derivatives demonstrates their potential. For instance, a study on 2-piperazin-1-yl-1,3-benzothiazole (PYB) as a corrosion inhibitor for mild steel in a hydrochloric acid solution showed a significant inhibition efficiency. The efficiency increased with the concentration of the inhibitor, reaching up to 90.7% at a concentration of 0.5 mM. researchgate.net The adsorption of this compound on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer film. researchgate.net The thermodynamic parameters suggested that the adsorption process is a combination of both physisorption and chemisorption. researchgate.net

Similarly, studies on other heterocyclic compounds containing piperidine (B6355638) have shown excellent inhibitive efficacy for mild steel in acidic environments, with efficiency dependent on concentration and temperature. biointerfaceresearch.com The presence of the inhibitor molecules on the metal surface creates a barrier that hinders the mass and charge transfer, thus protecting the metal from corrosive agents. orientjchem.org

Table 1: Corrosion Inhibition Efficiency of a Related Piperazine Derivative

| Inhibitor | Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) | Metal | Corrosive Medium |

|---|---|---|---|---|---|

| 2-piperazin-1-yl-1,3-benzothiazole (PYB) | 0.5 | 303 | 90.7 | Mild Steel | 1.0 M HCl |

Data sourced from a study on a structurally related compound to illustrate the potential of the piperazine functional group in corrosion inhibition. researchgate.net

Potential as Components in Functional Materials (e.g., Hybrid Organic-Inorganic Systems)

The unique structure of piperazine derivatives allows for their use as building blocks in the creation of advanced functional materials, such as hybrid organic-inorganic systems. These materials combine the properties of both organic and inorganic components, leading to novel functionalities.

A key example is the development of reversible thermochromic materials. A stable and sensitive organic-inorganic hybrid material, [1-(2-fluoroethyl)piperazine]2[CuCl4], has been synthesized that exhibits significant color change over a broad temperature range. rsc.org This material overcomes the limitations of traditional thermochromic materials, such as instability and low sensitivity. The unique optical properties of such hybrids make them suitable for applications in information encryption and anti-counterfeiting. rsc.org

Furthermore, piperazine-containing ligands can be used to synthesize coordination polymers. The reaction of pipemidic acid, a piperazine derivative, with nickel(II) under hydrothermal conditions resulted in a two-dimensional polymeric sheet with a square-grid structure. researchgate.net In this structure, the nickel atom is coordinated by oxygen and nitrogen atoms from the piperazine ligand. researchgate.net Similar structures have been created with other metal ions like cobalt(II) and manganese(II), demonstrating the versatility of the piperazine scaffold in forming extended, ordered structures. bohrium.com These coordination polymers are a class of functional materials with potential applications in catalysis, gas storage, and magnetism.

Table 2: Properties of a Piperazine-Based Hybrid Functional Material

| Compound | Formula | Property | Potential Application |

|---|---|---|---|

| [1-(2-fluoroethyl)piperazine]2[CuCl4] | C12H26Cl4CuF2N4 | Reversible Thermochromism | Smart sensors, Anti-counterfeiting |

Data sourced from a study on a hybrid material containing a modified piperazine. rsc.org

Contribution to Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in supramolecular assembly.

The piperazine ring contains two nitrogen atoms, one of which is a secondary amine that can act as a hydrogen bond donor, while both can act as hydrogen bond acceptors. The ester group also contains oxygen atoms that can accept hydrogen bonds. These features allow the molecule to form well-defined, multi-dimensional structures.

As seen in coordination polymers, piperazine derivatives can act as ligands that bridge metal centers. The formation of a 2D square grid in the nickel(II) complex with a pipemidic acid derivative is a prime example of supramolecular self-assembly. researchgate.net The structure is held together by strong coordinate bonds between the ligand and the metal ions, as well as weaker intermolecular N-H···O hydrogen bonds that further consolidate the extended network. researchgate.net This demonstrates molecular recognition, where the specific geometry and electronic properties of the ligand and metal ion direct the formation of a highly ordered final structure.

Development as Chemical Probes for Research (e.g., pH sensors, analytical reagents)

Chemical probes are molecules designed to detect and report on specific chemical species or environmental conditions. The structural features of piperazine derivatives make them suitable for the development of fluorescent probes and sensors.

For example, a fluorescent dye, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, was synthesized by incorporating a piperazine moiety into a benzanthrone (B145504) core. mdpi.com This compound exhibits interesting photophysical properties, including a large Stokes shift, which is valuable for applications in optical microscopy and sensors. mdpi.com Its fluorescence is sensitive to the polarity of the solvent, a property known as solvatochromism, allowing it to be used as a probe for the local environment. mdpi.com

While direct research on this compound as a pH sensor is limited, the fundamental chemistry suggests potential. The piperazine ring can be protonated in acidic conditions. This protonation would alter the electronic properties of the entire molecule, potentially leading to a measurable change in its spectroscopic properties, such as UV-visible absorption or fluorescence. The concept of protonating an ethyl benzoate (B1203000) derivative in a non-aqueous solution to measure relative pH has been explored, indicating the potential for this class of compounds to serve as analytical reagents in non-aqueous systems. researchgate.net

Advanced Analytical Methodologies for Chemical Process Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity, Quantification, and Reaction Progress Monitoring

Chromatographic methods are central to the quality control of "Ethyl 2-(piperazin-1-yl)benzoate," offering high-resolution separation for purity assessment, quantification, and monitoring the conversion of reactants to products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound." Reversed-phase HPLC is commonly employed for piperazine (B1678402) derivatives. google.com A typical HPLC method for a related compound, 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester, has been used to assess purity, demonstrating the utility of this technique. google.com For quantitative analysis, a UV detector is often used, with the wavelength set to an absorbance maximum of the compound, which is expected to be around 210 nm for piperazine-containing structures. unodc.org The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), is optimized to achieve good separation of the main compound from any impurities or starting materials. sielc.com

Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. While "this compound" may require derivatization to increase its volatility and thermal stability, GC offers excellent separation efficiency. A GC method developed for the determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances highlights the potential of this technique for analyzing related structures. researchgate.net In a typical GC analysis, a capillary column with a suitable stationary phase, such as a DB-624 or a 5% diphenyl-/95% dimethylpolysiloxane, is used. uspto.govmdpi.com A flame ionization detector (FID) is commonly employed for quantification due to its wide linear range and sensitivity to organic compounds. The oven temperature program is optimized to ensure the separation of all components in a reasonable time. mdpi.com

The progress of the synthesis of "this compound" can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC or GC. This allows for the determination of the consumption of starting materials and the formation of the product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading. For instance, the purity of a synthesized batch of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid, ethyl ester was confirmed to be 97.8% by HPLC. google.com

Interactive Data Table: Illustrative HPLC and GC Parameters for Analysis of Piperazine Derivatives

Below are typical parameters that could be adapted for the analysis of "this compound".

| Parameter | HPLC | GC |

| Column | C18, 4.6 mm x 250 mm, 10 µm | DB-17, 30 m, 0.53 mm, 1 µm film thickness |

| Mobile Phase / Carrier Gas | Acetonitrile:Water with 0.1% Phosphoric Acid | Helium at a flow rate of 2 mL/min |

| Flow Rate | 1.0 mL/min | N/A |

| Detector | UV at 210 nm | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1.0 µL (split mode) |

| Oven Temperature Program | N/A | 150°C for 10 min, then ramp to 260°C |

| Injector Temperature | N/A | 250°C |

| Detector Temperature | N/A | 260°C |

Electrochemical Techniques (e.g., Cyclic Voltammetry, Potentiometry) for Redox Characterization and pKa Determination

Electrochemical methods provide valuable insights into the redox behavior and acid-base properties of "this compound."

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox properties of a molecule. By applying a varying potential to an electrode immersed in a solution of the analyte, one can observe the oxidation and reduction processes. For a compound like "this compound," the piperazine nitrogen atoms and the aromatic ring can be electroactive. The resulting voltammogram provides information about the oxidation and reduction potentials, the reversibility of the redox processes, and the number of electrons transferred. mdpi.comelectrochemsci.org In a typical CV experiment, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept between defined limits. mdpi.com The resulting current is plotted against the applied potential. The shape of the cyclic voltammogram can reveal the electrochemical mechanism. electrochemsci.org For instance, a study on a carbazole derivative showed a single fast oxidation wave, indicating a straightforward electron transfer process. electrochemsci.org

Potentiometry is the method of choice for the accurate determination of the acid dissociation constant (pKa). The pKa values are crucial for understanding the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity. For "this compound," which has two basic nitrogen atoms in the piperazine ring, two pKa values are expected. The determination is typically carried out by titrating a solution of the compound with a standard acid or base and monitoring the pH using a calibrated pH electrode. dergipark.org.tr The pKa values are then determined from the inflection points of the titration curve. dergipark.org.tr A study on various piperazine derivatives showed that the substitution on the piperazine ring influences the pKa values. uregina.ca

Interactive Data Table: Expected Physicochemical Properties from Electrochemical Analysis

Based on studies of similar piperazine derivatives, the following properties can be anticipated for "this compound".

| Parameter | Technique | Expected Information |

| Redox Potentials | Cyclic Voltammetry | Onset oxidation and reduction potentials, reversibility of electron transfer. |

| pKa1 (Piperazine N) | Potentiometric Titration | First acid dissociation constant of the protonated piperazine nitrogen. |

| pKa2 (Piperazine N) | Potentiometric Titration | Second acid dissociation constant of the protonated piperazine nitrogen. |

Spectrophotometric Methods for Equilibrium Studies and Quantitative Analysis

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of "this compound" and for studying its chemical equilibria.

The quantitative determination of "this compound" can be achieved by measuring its absorbance at a specific wavelength where it exhibits maximum absorption (λmax) and applying the Beer-Lambert law. The aromatic benzoate (B1203000) moiety and the piperazine ring contribute to the UV absorption of the molecule. The UV spectrum of ethyl benzoate, a related compound, can provide an indication of the expected absorption profile. nist.gov For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined from its absorbance.

Spectrophotometry can also be employed for equilibrium studies, such as determining the formation constant of a complex. For instance, a method for the quantitative determination of piperazine citrate is based on the formation of a colored complex with bromothymol blue, which can be measured spectrophotometrically. nih.gov While "this compound" itself is colorless, it may form colored complexes with certain reagents, which can be exploited for its quantification. The photophysical properties of a related piperazine derivative were investigated using UV-Vis and fluorescence spectroscopy, demonstrating the utility of these techniques in characterizing such compounds. mdpi.com A study on sodium benzoate showed its maximum absorption wavelength to be around 224 nm, which is a relevant reference for the benzoate portion of the target molecule. researchgate.net

Interactive Data Table: Potential Spectrophotometric Analysis Parameters

The following table outlines potential parameters for the spectrophotometric analysis of "this compound".

| Parameter | Description |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Ethanol (B145695) or Methanol |

| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally, likely in the UV region. |

| Calibration Range | A series of standard solutions of varying concentrations. |

| Application | Quantitative analysis, determination of purity, equilibrium studies. |

Emerging Research Avenues and Future Perspectives for Ethyl 2 Piperazin 1 Yl Benzoate

Ethyl 2-(piperazin-1-yl)benzoate, a molecule incorporating the privileged N-arylpiperazine scaffold, stands as a compound of significant potential for future scientific exploration. nih.govconsensus.app While its current applications are established, the true frontier lies in leveraging its unique structural and chemical characteristics for novel and advanced applications. The following sections explore promising, forward-looking research avenues that could define the future of this versatile compound.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(piperazin-1-yl)benzoate?

this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting a halogenated benzoate ester (e.g., ethyl 2-bromobenzoate) with piperazine under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. Stoichiometric ratios (e.g., 1:1.2 molar excess of piperazine) and catalysts such as potassium carbonate are used to improve yields . Post-synthesis purification often involves column chromatography with ethyl acetate/petroleum ether gradients .

Q. How is the purity of this compound validated in academic research?

Purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy. For instance, -NMR peaks corresponding to the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.3 ppm, quartet) and piperazine protons (δ ~2.5–3.0 ppm) are critical markers. Discrepancies in integration ratios or unexpected peaks may indicate unreacted starting materials or side products .

Q. What solvents are optimal for recrystallizing this compound?

Ethanol, acetone, or ethanol/water mixtures are commonly used due to the compound’s moderate polarity. Slow evaporation at 4°C enhances crystal formation. For example, describes using ethyl acetate–petroleum ether (1:1) for column purification, yielding pale-yellow crystals after concentration .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism, residual solvents, or diastereomers. For resolution:

- 2D NMR (e.g., - HSQC) can clarify ambiguous proton-carbon correlations.

- X-ray crystallography provides definitive structural confirmation, as demonstrated in for a related piperazine derivative .

- High-resolution MS (HRMS) ensures accurate molecular ion identification, distinguishing isotopic patterns from impurities .

Q. What strategies optimize reaction yields in piperazine-based alkylation reactions?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.

- Temperature control : Reflux (~80–100°C) balances reactivity and side-product minimization.

- Catalysts : Potassium carbonate or triethylamine neutralizes HBr/HCl byproducts, shifting equilibrium toward product formation .

- Protecting groups : Boc-protected piperazine derivatives prevent unwanted side reactions during multi-step syntheses .

Q. How do substituents on the benzoate ring influence biological activity in derivatives?

Electron-withdrawing groups (e.g., halogens) at the para position enhance receptor binding affinity in kinase inhibitors or GPCR ligands. For example, notes that chloro-substituted derivatives exhibit improved gastroprotective activity compared to unsubstituted analogs . Computational modeling (e.g., molecular docking) can predict steric and electronic interactions with target proteins .

Q. What methodologies assess the environmental impact of this compound in lab settings?

- Biodegradation assays : Monitor compound breakdown in microbial cultures via LC-MS.

- Aquatic toxicity tests : Use Daphnia magna or zebrafish embryos to evaluate LC values.

- Waste management : Spills should be contained with absorbent materials (e.g., vermiculite) and disposed via licensed hazardous waste facilities .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar piperazine-benzoate derivatives?

Variability arises from:

- Reagent purity : Impurities in starting materials (e.g., ethyl 2-bromobenzoate) reduce effective molar ratios.

- Reaction time : Under-refluxed reactions leave unreacted piperazine, while prolonged heating degrades products.

- Workup protocols : Inadequate washing (e.g., skipping brine steps) may leave acidic byproducts, affecting final mass balance .

Q. How can conflicting bioactivity results in cell-based assays be addressed?

Contradictions may stem from:

- Cell line variability : Use standardized lines (e.g., HEK293 or HepG2) with consistent passage numbers.

- Solvent controls : DMSO concentrations >0.1% can induce cytotoxicity, masking true activity .

- Dose-response validation : Replicate EC determinations using orthogonal assays (e.g., fluorescence-based vs. luminescence) .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol/DMF (1:1) | |

| Temperature | 80°C (reflux) | |

| Catalyst | KCO (2 eq) | |

| Purification | Ethyl acetate/petroleum ether |

Table 2. Common Analytical Techniques for Characterization

| Technique | Critical Data Points | Reference |

|---|---|---|

| -NMR | δ 1.3 (ester CH), δ 4.3 (ester CH) | |

| HRMS | m/z [M+H] = 261.1474 | |

| HPLC (UV 254 nm) | Retention time = 8.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.